![molecular formula C8H5BrN2O B1379866 1h-Indazole-7-carbaldehyde,3-bromo- CAS No. 1337882-17-3](/img/structure/B1379866.png)
1h-Indazole-7-carbaldehyde,3-bromo-
Overview
Description
“1h-Indazole-7-carbaldehyde,3-bromo-” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole have been studied . The cyclization of ortho-substituted benzylidenehydrazine is one of the key steps . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Indazole derivatives, including "1H-Indazole-7-carbaldehyde, 3-bromo-", are significant in the development of new therapeutic agents due to their broad spectrum of biological activities. These compounds are instrumental in synthesizing drugs with potential anticancer, anti-inflammatory, and antimicrobial properties. The versatility of indazole derivatives in drug synthesis is attributed to their ability to interact with various biological targets, offering a promising scaffold for designing novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Advances in Synthetic Methods
Innovative synthetic approaches to create indazole derivatives, including "1H-Indazole-7-carbaldehyde, 3-bromo-", have been explored, enhancing their applicability in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences are notable for constructing functionalized indazole derivatives, increasing their utility in drug synthesis and discovery. These methodologies offer improved tolerance, functional flexibility, and structural complexity, essential for developing compounds with enhanced medicinal properties (Shiri, Roosta, Dehaen, & Amani, 2022).
Eco-friendly Synthetic Procedures
The synthesis of 1,2,3-triazoles, closely related to indazole derivatives, through eco-friendly procedures, highlights the push towards sustainable chemistry. These methods provide a green alternative to traditional synthesis routes, emphasizing the reduction of harmful by-products and the use of renewable resources. Such approaches are crucial in the large-scale production of indazole derivatives, including "1H-Indazole-7-carbaldehyde, 3-bromo-", for pharmaceutical applications, ensuring environmental sustainability alongside industrial feasibility (de Souza, Da Costa, Facchinetti, Gomes, & Pacheco, 2019).
Heterocyclic N-oxide Molecules
Research on heterocyclic N-oxide molecules, which include modifications of indazole derivatives, has demonstrated their potential in organic synthesis, catalysis, and drug applications. These compounds serve as versatile synthetic intermediates and possess significant biological importance, showcasing the diverse applicability of indazole derivatives in advancing pharmaceutical research and development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
properties
IUPAC Name |
3-bromo-2H-indazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORXLSWLQZGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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